molecular weight and formula of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
molecular weight and formula of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol: Synthesis, Properties, and Therapeutic Potential
Introduction
The pyrrole ring is a foundational five-membered aromatic heterocycle that serves as a privileged core in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic and structural versatility has made it an indispensable scaffold for developing molecules with significant therapeutic potential.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Fluorine-containing groups, such as the trifluoroethyl moiety, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5][6]
This guide focuses on the novel compound 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol , a molecule that synergistically combines the biologically relevant pyrrole-2,5-diol core with the pharmacokinetically advantageous 2,2,2-trifluoroethyl substituent. While this specific molecule is not extensively documented in current literature, this guide will provide a comprehensive overview based on established chemical principles and data from analogous structures. We will explore its fundamental molecular properties, propose robust synthetic strategies, anticipate its characterization profile, and discuss its potential applications in drug discovery and development.
Molecular and Physicochemical Profile
The fundamental properties of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol have been deduced based on its constituent parts. The addition of a 2,2,2-trifluoroethyl group (C₂H₂F₃) to the 3-position of the 1H-pyrrole-2,5-diol core (C₄H₅NO₂), replacing one hydrogen atom, yields the following molecular characteristics.
| Property | Value |
| Molecular Formula | C₆H₆F₃NO₂ |
| Molecular Weight | 181.11 g/mol |
| IUPAC Name | 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol |
| SMILES | OC1=CC(CC(F)(F)F)=C(O)N1 |
| Predicted LogP | 0.85 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Proposed Synthetic Strategies
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol presents a unique chemical challenge. Based on established methodologies for constructing substituted pyrroles, several synthetic routes can be proposed. The primary challenge lies in the regioselective introduction of the trifluoroethyl group onto a sensitive heterocyclic core.
Strategy A: Paal-Knorr Synthesis via a Diketone Precursor
The Paal-Knorr synthesis is a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][7][8] The key to this approach is the synthesis of a suitably substituted 1,4-diketone precursor.
Experimental Workflow:
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Synthesis of Precursor : The synthesis would begin with the creation of 3-(2,2,2-trifluoroethyl)hexane-2,5-dione. This precursor is not commercially available and would require a multi-step synthesis, likely involving the conjugate addition of a trifluoroethyl nucleophile to an appropriate α,β-unsaturated ketone.
-
Cyclization : The resulting 1,4-diketone is then condensed with a source of ammonia, such as ammonium hydroxide or ammonium acetate, under mildly acidic conditions.[7]
-
Aromatization/Hydroxylation : The initial cyclization product, a dihydroxytetrahydropyrrole derivative, undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring.[2] Subsequent oxidation or tautomerization would be required to yield the final diol product, although the pyrrole-2,5-dione (maleimide) is a more common initial product from such syntheses.
Strategy B: Post-Modification of a Pyrrole-2,5-dione (Maleimide) Core
An alternative and potentially more feasible approach involves modifying a pre-formed heterocyclic core. Pyrrole-2,5-diones, also known as maleimides, are readily synthesized and serve as versatile intermediates.[9][10]
Experimental Workflow:
-
Maleimide Synthesis : The synthesis begins by reacting maleic anhydride with a suitable amine to form an N-substituted maleimide.[9] For the parent 1H-pyrrole, an N-protected or easily cleavable group would be used.
-
Regioselective Trifluoroethylation : The most challenging step is the introduction of the trifluoroethyl group at the C-3 position of the maleimide ring. Recent advances in C-H functionalization or transition-metal-catalyzed cross-coupling reactions could be explored. Alternatively, a strategy involving a 3-halomaleimide intermediate followed by coupling with a trifluoroethyl source may be viable.
-
Reduction to Diol : The final step is the reduction of the dione functionality to the corresponding diol. While literature on this specific transformation is sparse, reducing agents capable of converting cyclic imides to the corresponding diols or amino alcohols, such as lithium aluminum hydride (LiAlH₄) under controlled conditions, could be effective. This step requires careful optimization to avoid over-reduction of the pyrrole ring itself.
Anticipated Spectroscopic and Analytical Characterization
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the proposed structure.
| Technique | Predicted Observations |
| ¹H NMR | - NH proton : Broad singlet, ~8-10 ppm. - OH protons : Two broad singlets, exchangeable with D₂O. - Pyrrole CH : One singlet for the proton at C-4, ~5.5-6.5 ppm. - -CH₂-CF₃ : Quartet, ~3.0-4.0 ppm, coupled to the three fluorine atoms. |
| ¹³C NMR | - C2/C5 (C-OH) : ~140-150 ppm. - C3/C4 : Two distinct signals for the substituted and unsubstituted carbons on the double bond. - -CH₂-CF₃ : Quartet, with C-F coupling. - -CF₃ : Quartet, with a large C-F coupling constant (~280 Hz). |
| ¹⁹F NMR | - -CF₃ : A single triplet, ~ -65 to -75 ppm (relative to CFCl₃), due to coupling with the adjacent CH₂ group. |
| Mass Spec (ESI+) | - [M+H]⁺ : Predicted at m/z 182.0423. - Key Fragments : Loss of H₂O, loss of C₂H₂F₃. |
Potential Applications in Drug Discovery
The unique structural combination of a pyrrole-2,5-diol core and a trifluoroethyl group suggests significant potential in medicinal chemistry.
Rationale for Therapeutic Potential
The introduction of fluorine is a well-established strategy for enhancing drug properties.[5] The highly lipophilic nature of the trifluoromethyl group often improves biological activity compared to non-fluorinated analogues.[11] Specifically, trifluoromethyl-substituted pyrroles have demonstrated notable biological profiles.[11] Furthermore, the pyrrole-2,5-dione scaffold is known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anxiolytic properties.[9][10][12][13] Fluorinated pyrroles have also been investigated as potent antiviral agents, particularly against HIV.[4]
Future Research Directions
The primary objective for future research is the successful synthesis and isolation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol. Following its synthesis, a comprehensive biological screening campaign should be initiated to evaluate its activity in relevant assays, including:
-
Anti-inflammatory assays : Measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[12]
-
Antiviral screening : Particularly against HIV-1 reverse transcriptase and other viral targets.[4]
-
CNS activity : Utilizing models such as the elevated plus-maze to assess anxiolytic potential.[9]
-
Pharmacokinetic profiling : In vitro and in vivo studies to determine metabolic stability, solubility, and bioavailability, confirming the anticipated benefits of the trifluoroethyl group.
Conclusion
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol represents a promising, albeit currently theoretical, molecular target for drug discovery. By combining a biologically active heterocyclic core with a pharmacokinetically favorable fluorinated substituent, this compound stands at the intersection of proven medicinal chemistry strategies. The synthetic pathways proposed in this guide, while challenging, are grounded in established chemical transformations and offer a roadmap for its future synthesis. The successful creation and subsequent biological evaluation of this molecule could yield novel therapeutic leads across a range of disease areas, from inflammatory disorders to viral infections and central nervous system conditions.
References
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Hussein, MA., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. PubMed. Available at: [Link]
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Regioselective 3-Trifluoromethylated Pyrrole Synthesis Using 2-Bromo-3,3,3-trifluoropropene (BTP). Thieme Chemistry. Available at: [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Available at: [Link]
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